The compound (4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline; hydrochloride is a specialized chemical compound with significant relevance in scientific research. Its molecular formula is and it has a molecular weight of approximately . This compound is classified as a hydrochloride salt of an isoquinoline derivative, which is characterized by its bicyclic structure containing nitrogen atoms.
The synthesis of (4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline; hydrochloride involves several complex steps typically executed in a laboratory setting. The process often includes:
The molecular structure of (4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline; hydrochloride can be represented using various chemical notation systems:
C1CC2CNCCC2C(C1)(F)F.ClInChI=1S/C9H15F2N.ClH/c10-9(11)4-1-2-7-6-12-5-3-8(7)9;/h7-8,12H,1-6H2;1H/t7-,8-;/m1./s1 .The structure features a bicyclic framework with two fluorine atoms attached to the carbon chain and a hydrochloride group that enhances its solubility in polar solvents.
The compound can participate in various chemical reactions typical for isoquinoline derivatives:
These reactions are essential for developing new derivatives that may exhibit enhanced biological activities or different physicochemical properties.
The mechanism of action for (4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline; hydrochloride is not extensively documented but can be inferred based on its structural characteristics:
Further studies are required to elucidate the precise biological pathways influenced by this compound .
The physical and chemical properties of (4Ar,8aS)-5,5-difluoro-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinoline; hydrochloride include:
These properties are crucial for practical applications in laboratory settings.
This compound has several scientific uses:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5